benzyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate
Overview
Description
Benzyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate is a synthetic organic compound that features a furan ring, a nitrophenyl group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate typically involves the following steps:
Formation of the Furan-2-carbonylamino Intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-carbonylamino intermediate.
Formation of the Nitrobenzyl Intermediate: The nitrobenzyl intermediate is synthesized by nitration of benzyl alcohol.
Coupling Reaction: The furan-2-carbonylamino intermediate is then coupled with the nitrobenzyl intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring and the nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and nitrophenyl groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted benzyl esters.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of benzyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate would depend on its specific application. For example, if it is used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzyl (Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate: Similar structure but without the nitro group.
Benzyl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in a different position.
Benzyl (Z)-2-(furan-2-carbonylamino)-3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in benzyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate may confer unique chemical and biological properties, such as increased reactivity in reduction reactions or potential pharmacological activity.
Properties
IUPAC Name |
benzyl (Z)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c24-20(19-10-5-11-28-19)22-18(13-16-8-4-9-17(12-16)23(26)27)21(25)29-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,24)/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKHFOHAZVSNOX-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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